molecular formula C17H16N4O3 B8682255 N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine CAS No. 827031-44-7

N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine

Cat. No.: B8682255
CAS No.: 827031-44-7
M. Wt: 324.33 g/mol
InChI Key: GUSPBKJDCQYMEQ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine is a derivative of quinazoline, a heterocyclic compound containing nitrogen. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties

Properties

CAS No.

827031-44-7

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine

InChI

InChI=1S/C17H16N4O3/c1-11-18-16-9-6-13(21(22)23)10-15(16)17(19-11)20(2)12-4-7-14(24-3)8-5-12/h4-10H,1-3H3

InChI Key

GUSPBKJDCQYMEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N(C)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine typically involves the reaction of 2-amino-5-nitrobenzoic acid with 4-methoxyaniline under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride, followed by methylation using methyl iodide . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives and substituted quinazolines.

Scientific Research Applications

N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis in cancer cells . The compound may also interact with bacterial cell walls, disrupting their integrity and leading to antibacterial effects.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine can be compared with other quinazoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

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